molecular formula C17H19N3O4S B6031883 METHYL 2-{2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE

METHYL 2-{2-[(4-HYDROXY-6-PROPYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE

Cat. No.: B6031883
M. Wt: 361.4 g/mol
InChI Key: LOSJPCKRKHAIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .

Preparation Methods

The synthesis of methyl 2-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamido}benzoate involves multiple steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The resulting product is then reacted with various amines and hydrazine hydrate to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 2-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamido}benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like methylamine and benzylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 2-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamido}benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-6-11-9-14(21)20-17(18-11)25-10-15(22)19-13-8-5-4-7-12(13)16(23)24-2/h4-5,7-9H,3,6,10H2,1-2H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJPCKRKHAIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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